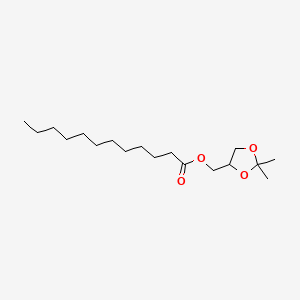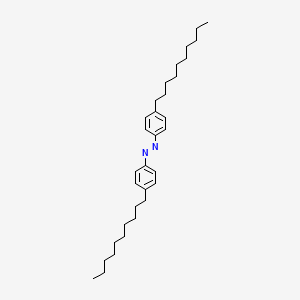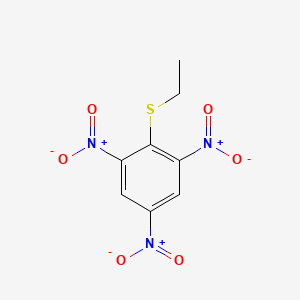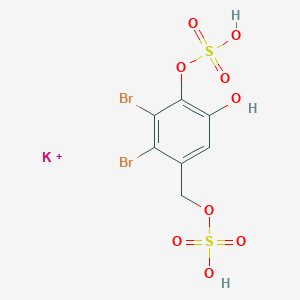
Lanosol, disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanosol, disulfate is a bromophenol compound found naturally in certain species of red algae, such as Neorhodomela larixThis compound is notable for its antimicrobial properties and its role in the chemical ecology of marine environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanosol, disulfate can be synthesized through the sulfation of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol). The sulfation process typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfate ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of lanosol from red algae, followed by its chemical modification. The extraction process utilizes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to isolate lanosol. The isolated lanosol is then subjected to sulfation to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lanosol, disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Substituted bromophenol derivatives.
Applications De Recherche Scientifique
Lanosol, disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bromophenol derivatives.
Biology: The compound is studied for its role in the chemical defense mechanisms of marine algae.
Medicine: this compound exhibits antimicrobial properties and is investigated for potential therapeutic applications.
Industry: It is used in the formulation of antimicrobial agents and preservatives
Mécanisme D'action
The antimicrobial activity of lanosol, disulfate is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, this compound can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Lanosol, disulfate is unique among bromophenols due to its disulfate ester group. Similar compounds include:
Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol): The parent compound without the disulfate ester.
3,5-Dibromotyrosine: Another bromophenol derivative with different functional groups.
3-Bromo-5-sulfodihydroxyphenylalanine: A bromophenol with a sulfonic acid group instead of a disulfate ester.
Compared to these compounds, this compound exhibits enhanced water solubility and distinct chemical reactivity due to the presence of the disulfate ester .
Propriétés
Numéro CAS |
40089-29-0 |
|---|---|
Formule moléculaire |
C7H6Br2KO9S2+ |
Poids moléculaire |
497.2 g/mol |
Nom IUPAC |
potassium;[2,3-dibromo-6-hydroxy-4-(sulfooxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H6Br2O9S2.K/c8-5-3(2-17-19(11,12)13)1-4(10)7(6(5)9)18-20(14,15)16;/h1,10H,2H2,(H,11,12,13)(H,14,15,16);/q;+1 |
Clé InChI |
JIKQTOAAAPPROY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1O)OS(=O)(=O)O)Br)Br)COS(=O)(=O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
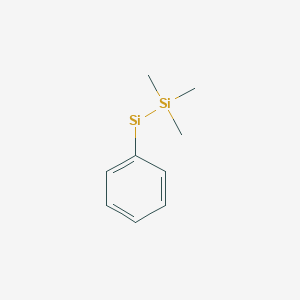
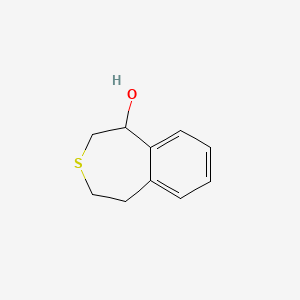
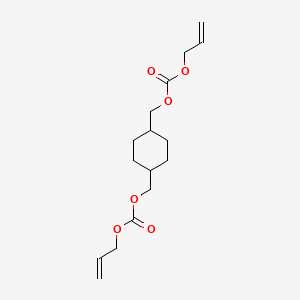

![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

